molecular formula C15H29ClN2O B15343654 3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride CAS No. 1216-35-9

3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride

Cat. No.: B15343654
CAS No.: 1216-35-9
M. Wt: 288.85 g/mol
InChI Key: FUFXZQJRHZXUPV-UHFFFAOYSA-N
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Description

3-Azabicyclo(321)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides, which are catalyzed by a dual catalytic system . This method allows for high diastereo- and enantioselectivities, making it an efficient route for synthesizing the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and reagents to facilitate the cycloaddition reactions and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride is unique due to its specific structural features and the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure makes it a valuable target for research and development in various scientific fields.

Properties

CAS No.

1216-35-9

Molecular Formula

C15H29ClN2O

Molecular Weight

288.85 g/mol

IUPAC Name

dimethyl-[2-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)propanoyl]azanium;chloride

InChI

InChI=1S/C15H28N2O.ClH/c1-11(13(18)16(5)6)17-9-12-7-8-15(4,10-17)14(12,2)3;/h11-12H,7-10H2,1-6H3;1H

InChI Key

FUFXZQJRHZXUPV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)[NH+](C)C)N1CC2CCC(C1)(C2(C)C)C.[Cl-]

Origin of Product

United States

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